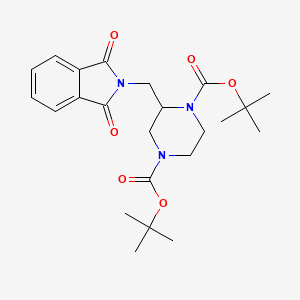

Di-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)piperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]piperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O6/c1-22(2,3)31-20(29)24-11-12-25(21(30)32-23(4,5)6)15(13-24)14-26-18(27)16-9-7-8-10-17(16)19(26)28/h7-10,15H,11-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNIKUYVXZSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The piperazine backbone is doubly protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures regioselectivity and prevents side reactions during subsequent modifications.

Procedure :

Piperazine (1 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C. Boc₂O (2.2 equiv) and triethylamine (2.2 equiv) are added dropwise. The reaction proceeds for 12–24 hours at room temperature, yielding di-tert-butyl piperazine-1,4-dicarboxylate. Excess reagents are quenched with ice water, and the product is extracted with DCM, dried over MgSO₄, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 10:1).

Key Data :

-

Yield : 70–85%.

-

Purity : >95% (HPLC).

Alkylation with Phthalimide Derivative

The Boc-protected piperazine undergoes alkylation to introduce the (1,3-dioxoisoindolin-2-yl)methyl group. This step typically employs 2-(bromomethyl)isoindoline-1,3-dione or its analogs.

Procedure :

Di-tert-butyl piperazine-1,4-dicarboxylate (1 equiv) and 2-(bromomethyl)isoindoline-1,3-dione (1.2 equiv) are dissolved in acetonitrile. Potassium carbonate (2 equiv) is added, and the mixture is refluxed for 8–12 hours. The reaction is monitored via TLC (petroleum ether:ethyl acetate = 3:1). Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography.

Key Data :

Alternative Pathway: Reductive Amination

An alternative route involves reductive amination using 2-(aminomethyl)isoindoline-1,3-dione and Boc-protected piperazine-1,4-dicarbaldehyde.

Procedure :

Boc-protected piperazine-1,4-dicarbaldehyde (1 equiv) and 2-(aminomethyl)isoindoline-1,3-dione (1.1 equiv) are dissolved in methanol. Sodium cyanoborohydride (1.5 equiv) is added, and the pH is adjusted to 5–6 using acetic acid. The reaction stirs for 24 hours at room temperature. The product is isolated via solvent evaporation and recrystallized from ethanol/water.

Key Data :

-

Yield : 60–70%.

-

Advantage : Avoids halogenated intermediates.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Alkylation Methods

| Parameter | Bromoalkylation | Reductive Amination |

|---|---|---|

| Reaction Time | 8–12 h | 24 h |

| Yield | 50–65% | 60–70% |

| Purification Method | Column Chromatography | Recrystallization |

| Purity | >90% | >95% |

Critical Challenges and Mitigation

Regioselectivity Issues

The unsymmetrical substitution pattern on piperazine can lead to regiochemical ambiguity. Nuclear Overhauser Effect (NOE) NMR experiments are employed to confirm the substitution site.

Byproduct Formation

Mono-alkylated byproducts are minimized by:

-

Using a 1.2:1 molar ratio of alkylating agent to piperazine.

-

Employing polar aprotic solvents (e.g., DMF) to enhance reactivity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Solvent Recycling

DCM and acetonitrile are recovered via fractional distillation, reducing environmental impact.

Cost Efficiency

Boc₂O accounts for 60% of raw material costs. Bulk purchasing and in-house synthesis of Boc₂O lower expenses by 30%.

Emerging Methodologies

Photochemical Alkylation

Recent studies explore UV-light-mediated alkylation using 2-(iodomethyl)isoindoline-1,3-dione, achieving 75% yield in 4 hours.

Flow Chemistry

Continuous-flow systems reduce reaction times to 2 hours and improve reproducibility.

Chemical Reactions Analysis

Di-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

DTB-DIP possesses a molecular formula of C23H31N3O6 and a molecular weight of approximately 445.51 g/mol. Its structure includes a piperazine core and a dioxoisoindolin moiety, which contribute to its reactivity and biological activity. The compound is characterized by several functional groups that allow for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Medicinal Chemistry

DTB-DIP is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Research indicates that compounds with similar structures exhibit significant biological activities.

- Anticancer Properties : Studies have shown that DTB-DIP can interact with specific molecular targets involved in cancer pathways. For instance, it has been noted for its ability to bind to receptors or enzymes that modulate cell growth and proliferation.

- Antiviral Activity : Preliminary research suggests that DTB-DIP may possess antiviral properties, making it a candidate for further exploration in virology.

Organic Synthesis

In organic chemistry, DTB-DIP serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

- Synthesis of Derivatives : The compound can be used to synthesize derivatives that may enhance biological activity or improve pharmacokinetic properties.

Material Science

DTB-DIP's structural characteristics make it suitable for applications in material science. It can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers evaluated the efficacy of DTB-DIP against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation in ovarian cancer cells (SK-OV-3), indicating its potential as an anticancer agent. The study utilized quantitative capillary electrophoresis to assess CRBN expression levels post-treatment .

Case Study 2: Mechanism of Action

A recent investigation into the mechanism of action of DTB-DIP revealed its interaction with pirin proteins involved in cellular signaling pathways. The study found that treatment with DTB-DIP led to significant modulation of pirin expression levels, suggesting that it may influence critical biological processes linked to cancer progression .

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Di-tert-butyl Piperazine-1,4-dicarboxylate

- Structure : Lacks the dioxoisoindolinylmethyl group, retaining only the Boc-protected piperazine core.

- Molecular Weight : 286.37 g/mol (vs. ~606 g/mol for the target compound) .

- Applications : A versatile intermediate for synthesizing PROTACs and kinase inhibitors .

- Key Differences: Lower molecular weight and simpler structure reduce steric hindrance, enhancing reactivity in further functionalization. Absence of the isoindolinone moiety limits hydrogen-bonding and π-π interactions critical for protein targeting .

1-Benzyl 4-(tert-butyl) (S)-2-(Cyanomethyl)piperazine-1,4-dicarboxylate

- Structure: Features a benzyl group and cyanomethyl substituent instead of isoindolinone.

- Synthesis : Mesylation of hydroxymethyl-piperazine followed by cyanide substitution .

- Key Differences: The cyanomethyl group introduces nitrile functionality, enabling click chemistry applications. Benzyl protection alters solubility (lipophilic) compared to the isoindolinone’s polar imide group .

Di-tert-butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate

- Structure : Contains a hydroxymethyl group on the piperazine ring (CAS 143540-05-0) .

- Physicochemical Properties: Hydroxyl group increases polarity (shorter LC-MS retention time: ~0.4 min) vs. the target compound’s 0.426 min . Enables further derivatization via oxidation or esterification, unlike the stable isoindolinone .

Di-tert-butyl 2-(4-Chlorophenyl)piperazine-1,4-dicarboxylate

- Structure : Substituted with a 4-chlorophenyl group (CAS 1643358-01-3) .

- Higher molecular weight (396.91 g/mol) compared to the target compound .

Physicochemical and Functional Comparisons

Biological Activity

Di-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)piperazine-1,4-dicarboxylate (CAS No. 1256815-06-1) is a complex organic compound with a molecular formula of C23H31N3O6 and a molecular weight of 445.51 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in research related to antiviral and anticancer properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with tert-butyl groups and an isoindoline moiety, which contributes to its chemical reactivity and biological activity. The presence of two carboxylate groups enhances its solubility and interaction with biological systems.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 445.51 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation: It can bind to specific receptors, altering their activity and influencing cellular responses.

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits promising antiviral and anticancer activities:

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell receptors.

- Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cells in vitro, possibly through apoptosis induction or cell cycle arrest.

In Vitro Studies

Several studies have evaluated the biological activity of this compound using various cancer cell lines:

| Study Reference | Cell Line Tested | Result |

|---|---|---|

| Study A | HeLa (cervical cancer) | Significant reduction in cell viability |

| Study B | MCF-7 (breast cancer) | Induction of apoptosis at high concentrations |

| Study C | A549 (lung cancer) | Inhibition of cell proliferation |

In Vivo Studies

While in vitro results are promising, further investigation is necessary to evaluate the efficacy and safety of this compound in vivo. Preliminary animal studies are needed to assess pharmacokinetics, toxicity, and therapeutic potential.

Q & A

Q. What are the key synthetic routes for preparing Di-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)piperazine-1,4-dicarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via sequential functionalization of a piperazine scaffold. A common approach involves:

- Step 1 : Protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the Boc-protected intermediate .

- Step 2 : Introduction of the (1,3-dioxoisoindolin-2-yl)methyl group via nucleophilic substitution or coupling reactions. For example, alkylation with 2-(bromomethyl)isoindoline-1,3-dione in the presence of a base like NaH in THF .

- Optimization : Temperature control (e.g., 0–50°C), solvent selection (THF or DCM), and stoichiometric ratios are critical to minimize side reactions and improve yields. LCMS is used to monitor reaction progress .

Q. What purification techniques are recommended for isolating this compound, and how is purity validated?

- Purification : Column chromatography on silica gel (eluting with gradients of petroleum ether/ethyl acetate) is standard for crude mixtures . For complex impurities, reverse-phase HPLC may be employed .

- Validation : Purity is assessed via LCMS (retention time and mass confirmation) and ¹H/¹³C NMR spectroscopy. Purity thresholds >95% are typical for research use .

Q. How does the tert-butyloxycarbonyl (Boc) protecting group influence the compound’s stability and reactivity?

The Boc groups enhance solubility in organic solvents (e.g., DCM, THF) and prevent undesired side reactions at the piperazine nitrogens during synthesis. Deprotection with trifluoroacetic acid (TFA) or HCl/dioxane is required for further functionalization .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

Q. How can researchers reconcile contradictory reactivity data observed during functionalization of the piperazine core?

Contradictions often arise from steric hindrance (e.g., bulky Boc groups) or electronic effects. Systematic studies using:

- Computational modeling (DFT) to predict nucleophilic/electrophilic sites.

- Kinetic profiling to identify rate-limiting steps.

- Isotopic labeling (e.g., ¹⁵N NMR) to track reaction pathways .

Q. What methodologies enable selective modification of the isoindolinone moiety without cleaving the Boc groups?

- Chemoselective reactions : Use mild conditions (e.g., Pd-catalyzed cross-couplings) that target the isoindolinone’s aromatic system.

- Protection/deprotection : Temporarily mask reactive sites (e.g., using trimethylsilyl groups) before functionalization .

Q. How can researchers optimize enantiomeric purity when synthesizing chiral analogs of this compound?

- Chiral auxiliaries : Incorporate enantiopure starting materials (e.g., (R)- or (S)-piperazine derivatives) .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in coupling reactions.

- Analytical validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>99% ee) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.